Agn-PC-0jsuoh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0jsuoh is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0jsuoh typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the reduction of silver nitrate (AgNO₃) using a reducing agent such as hydrogen peroxide (H₂O₂) in the presence of a stabilizing agent like polyvinylpyrrolidone (PVP) . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be meticulously controlled. The use of continuous flow reactors allows for the efficient production of the compound with high purity and yield. Additionally, green synthesis methods using plant extracts as reducing agents have been explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-0jsuoh undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂).
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Carried out in acidic or basic media with oxidizing agents.
Reduction: Conducted in the presence of reducing agents under controlled temperature and pressure.
Substitution: Performed using halogens or alkylating agents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide (Ag₂O) or other oxidized derivatives, while reduction reactions can produce metallic silver (Ag) or reduced organic compounds.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0jsuoh has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Wirkmechanismus
The mechanism of action of Agn-PC-0jsuoh involves several molecular targets and pathways:
Antimicrobial Activity: The compound releases silver ions (Ag⁺) that interact with bacterial cell membranes, causing disruption and cell death.
Catalytic Activity: Acts as a catalyst by providing active sites for chemical reactions, facilitating the conversion of reactants to products.
Therapeutic Effects: In medical applications, the compound interacts with biological molecules to promote healing and reduce inflammation.
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0jsuoh can be compared with other similar compounds, such as:
Silver Nanoparticles (AgNPs): Both compounds exhibit antimicrobial properties, but this compound may offer enhanced stability and reactivity.
Copper Nanoparticles (CuNPs): While CuNPs also have antimicrobial properties, they are more prone to oxidation compared to this compound.
Gold Nanoparticles (AuNPs): AuNPs are known for their biocompatibility and use in medical applications, but this compound may provide better catalytic activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study for researchers and industry professionals alike.
Eigenschaften
CAS-Nummer |
50652-84-1 |
---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
methyl 3-methylhex-3-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-5-7(2)6-8(9)10-3/h5H,4,6H2,1-3H3 |
InChI-Schlüssel |
XQNORLNSMPRAMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(C)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.